molecular formula C18H15Cl2N3O2 B11159224 N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11159224
M. Wt: 376.2 g/mol
InChI Key: ZIQUXLRRYYBKGE-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound featuring a quinazolinone core linked to a 3,5-dichlorophenyl group via a butanamide chain. The quinazolinone moiety is a heterocyclic scaffold known for its pharmacological versatility, including kinase inhibition and antimicrobial activity . The dichlorophenyl substituent introduces electron-withdrawing chlorine atoms, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-16(17(24)22-13-8-11(19)7-12(20)9-13)23-10-21-15-6-4-3-5-14(15)18(23)25/h3-10,16H,2H2,1H3,(H,22,24)

InChI Key

ZIQUXLRRYYBKGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butanamide side chain, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core or the phenyl ring, potentially leading to the formation of reduced quinazolinone derivatives or dechlorinated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins, leading to modulation of cellular signaling pathways. For example, they may inhibit kinases, block receptor-ligand interactions, or interfere with DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison

Parameter N-(3,5-Dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide (Target) N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (Analog)
Molecular Formula C₁₈H₁₆Cl₂N₃O₂ (calculated) C₁₇H₁₇N₃O₂
Molecular Weight ~377.25 g/mol 307.34 g/mol
Phenyl Substituents 3,5-dichloro 3,5-dimethyl
Amide Chain Length Butanamide (C₄H₇NO) Acetamide (C₂H₃NO)
¹H NMR (DMSO-d₆) Not reported (expected downfield shifts for Cl vs. CH₃) δ 10.31 (s, NH), 8.36 (s, quinazolinone H), 4.85 (s, CH₂)
UPLC-MS ([M+H]⁺) Not reported m/z 308.5

Functional Implications

  • Electron Effects : The dichlorophenyl group’s electron-withdrawing nature may enhance dipole interactions in target binding compared to the electron-donating methyl groups.

Broader Context of Amide Derivatives

While lists regulated amide derivatives (e.g., fentanyl analogs), these compounds differ significantly in core structure (e.g., piperidinyl or cyclohexyl groups) and pharmacological targets (e.g., opioid receptors). The target compound’s quinazolinone core and lack of piperidine/cyclohexane motifs suggest distinct mechanisms unrelated to opioid pathways .

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